molecular formula C3H10ClNO3S B057344 DL-Cysteine hydrochloride monohydrate CAS No. 116797-51-4

DL-Cysteine hydrochloride monohydrate

Cat. No.: B057344
CAS No.: 116797-51-4
M. Wt: 175.64 g/mol
InChI Key: QIJRTFXNRTXDIP-UHFFFAOYSA-N
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Description

DL-Cysteine hydrochloride monohydrate is a useful research compound. Its molecular formula is C3H10ClNO3S and its molecular weight is 175.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Vibrational Properties and Structural Stability : A study by Silva Junior et al. (2018) investigated L-cysteine hydrochloride monohydrate crystals using Raman spectroscopy. The findings suggested that these crystals are structurally stable under high pressure, with conformational changes occurring at high pressures.

  • Biotechnological Production : Wada and Takagi (2006) discussed the biotechnological processes for cysteine production, noting that L-cysteine hydrochloride monohydrate plays a role in both enzymatic and fermentative processes in bacteria like Escherichia coli and Corynebacterium glutamicum. The study is available here.

  • Far-Infrared Terahertz Properties : Ren et al. (2020) explored the far-infrared optical properties of L-cysteine and its hydrochloride monohydrate using terahertz time-domain spectroscopy. This study highlighted the critical role of intermolecular hydrogen bonds in the far-infrared terahertz response of these compounds. For more details, click here.

  • Enzymatic Method for L-Cysteine Production : Ning (2008) explored the effect of DL-ATC on the enzymatic transformation of L-cysteine by Pseudomonas sp.TS1138, revealing that DL-ATC can enhance L-cysteine yield. The study is available here.

  • Antimycotic Activity : Pandey et al. (1984) investigated the toxicity of amino acids like L-cysteine hydrochloride against dermatophytes, finding it exhibited absolute toxicity against certain pathogens. More details can be found here.

  • Amperometric Titration in Dairy Science : Aibara et al. (1960) studied the amperometric titration of various mercaptans, including L-cysteine hydrochloride, with silver nitrate, finding specific interactions involving the ionic forms of cysteine. For more information, click here.

  • Microbial Conversion in Amino Acid Synthesis : Sano et al. (1977) isolated microorganisms capable of forming L-cysteine from DL-2-amino-delta2-thiazoline-4-carboxylic acid, a chemical intermediate in DL-cysteine synthesis. The study is available here.

  • Optical Resolution and Synthetic Studies : Hirotsu et al. (1967) and Chen Xin-zhi (2006) conducted studies on the synthesis and optical resolution of DL-cysteine hydrochloride. The studies are available here and here respectively.

  • Whole-Cell Biocatalyst for L-Cysteine Production : Mingli et al. (2016) focused on a biocatalytic process using Escherichia coli for the production of L-cysteine. The details are available here.

  • Safety and Efficacy in Animal Feed : Bampidis et al. (2020) evaluated the safety and efficacy of L-cysteine hydrochloride monohydrate as a flavouring additive in animal feed. The study can be found here.

  • Functional Cysteines in Proteomes : Weerapana et al. (2010) profiled the intrinsic reactivity of cysteine residues in biological systems, providing insights into their biochemical functions. For more details, click here.

  • Inhibition of Copper Corrosion : Zhang, Gao, and Zhou (2005) studied the effect of DL-cysteine on copper corrosion in hydrochloric acid solution. The study is available here.

  • Low Temperature/High Pressure Polymorphism : Minkov et al. (2010) investigated the response of crystalline DL-cysteine to cooling and increasing pressure, revealing important insights into its polymorphism. The study can be found here.

  • Synthesis for Sensitive Detection : Ettenauer et al. (2018) described the synthesis of fluorescein aldehydes for the sensitive detection of L-cysteine. More details are available here.

  • Mechanism of Nephrotoxicity : Elfarra, Jakobson, and Anders (1986) explored the nephrotoxic mechanisms of S-(1,2-Dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-DL-cysteine. The study is available here.

Mechanism of Action

Target of Action

DL-Cysteine Hydrochloride Monohydrate (DL-CHM) is a racemic mixture of the proteinogenic amino acids L-cysteine and the non-proteinogenic D-cysteine . The primary targets of DL-CHM are the NMDA glutamatergic receptors and AMPA glutamatergic receptors . These receptors play a crucial role in synaptic plasticity, which is a cellular mechanism for learning and memory.

Mode of Action

DL-CHM acts as an agonist at both NMDA and AMPA glutamatergic receptors at high concentrations . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, DL-CHM binds to these receptors and activates them, leading to their respective physiological responses.

Biochemical Pathways

DL-CHM participates in various biochemical pathways. It exhibits antioxidant properties and participates in redox reactions . It is also involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor . These biochemical pathways and their downstream effects contribute to the overall physiological role of DL-CHM.

Pharmacokinetics

It is known that dl-chm is soluble in water , which may influence its bioavailability and distribution in the body.

Action Environment

The action, efficacy, and stability of DL-CHM can be influenced by various environmental factors. For example, DL-CHM is more stable in acidic environments and can be easily oxidized to form cystine in neutral or slightly alkaline solutions . Therefore, the pH of the environment can significantly impact the stability and efficacy of DL-CHM.

Safety and Hazards

DL-Cysteine hydrochloride monohydrate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Properties

IUPAC Name

2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S.ClH.H2O/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJRTFXNRTXDIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10318-18-0, 96998-61-7, 116797-51-4
Record name DL-cysteine hydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.622
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DL-Cysteine hydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DL-Cysteine Hydrochloride Monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does DL-Cysteine hydrochloride monohydrate interact with the perovskite solar cell components to improve its efficiency?

A1: this compound (DLCH) acts as a multi-functional additive within the perovskite solar cell. Its various functional groups (-SH, -COOH, -NH3+, and Cl-) interact with defects present in the SnO2 electron transport layer (ETL), the perovskite layer, and the interface between these layers []. This "bottom-up cross-layer passivation" [] reduces energy losses caused by these defects, allowing for more efficient energy conversion. Additionally, DLCH inhibits the clumping of SnO2 nanoparticles, further enhancing performance [].

Q2: What are the stability implications of incorporating this compound into perovskite solar cells?

A2: The study demonstrates that the inclusion of DLCH significantly enhances the stability of perovskite solar cells, particularly under thermal and humid conditions []. Devices incorporating DLCH retained 93% of their initial efficiency after 1800 hours at 65°C, and 95% after 2000 hours at 20-25% relative humidity []. This suggests that DLCH contributes to a more robust and longer-lasting device.

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